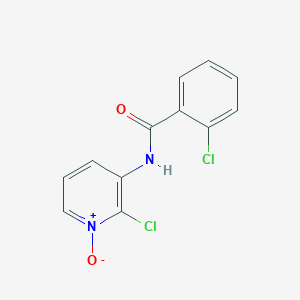
2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloro-1-oxo-1lambda~5~-pyridine-3-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or hydroxide ion.
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides or pyridines.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzamide: Known for its antimicrobial properties.
3-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide: Similar structure but lacks the second chlorine atom, affecting its reactivity and applications.
Uniqueness
Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
84446-16-2 |
|---|---|
Molecular Formula |
C12H8Cl2N2O2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-1-oxidopyridin-1-ium-3-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-5-2-1-4-8(9)12(17)15-10-6-3-7-16(18)11(10)14/h1-7H,(H,15,17) |
InChI Key |
YFRYDFMHLQEOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C([N+](=CC=C2)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















